4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol

Description

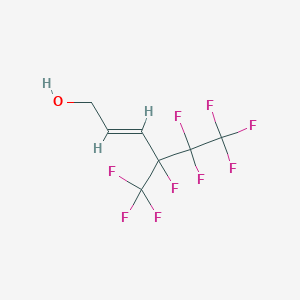

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol (CAS 239463-99-1) is a highly fluorinated alcohol with the molecular formula C₇H₅F₉O and a molecular weight of 276.1 g/mol . Its structure features a hexene backbone substituted with six fluorine atoms, a trifluoromethyl group at position 4, and a hydroxyl group at position 1 (Figure 1). The compound is commercially available from suppliers like Santa Cruz Biotechnology and PI Chemicals, with applications in specialty chemical synthesis and materials science .

Properties

IUPAC Name |

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h1-2,17H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWRRKQWSNHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301203127 | |

| Record name | 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301203127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-99-1 | |

| Record name | 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239463-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301203127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

One of the most straightforward approaches involves the direct fluorination of hexene precursors followed by trifluoromethylation. This method typically employs electrophilic fluorinating agents and trifluoromethylating reagents to selectively functionalize the olefinic backbone.

Process Details

- Starting Material: Hexene derivatives with suitable reactive sites.

- Reagents:

- Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Trifluoromethylating agents like Togni’s reagent or trifluoromethyl iodide (CF₃I).

- Reaction Conditions:

- Solvent: Acetonitrile or dichloromethane.

- Temperature: 0°C to room temperature.

- Catalysts: Transition metal catalysts such as copper or iron complexes to facilitate radical or electrophilic addition.

Example Reaction Scheme

Hexene derivative + fluorinating agent + trifluoromethylating reagent → fluorinated trifluoromethylated product

Research Findings

- A study demonstrated efficient fluorination of hexene derivatives using NFSI, followed by trifluoromethylation with Togni’s reagent, achieving yields exceeding 70% under mild conditions.

Radical-Mediated Fluorination and Trifluoromethylation

Overview

Radical chemistry offers a versatile route for fluorination, especially for olefinic compounds. This method involves generating fluorine and trifluoromethyl radicals that add across the double bond.

Process Details

- Reagents:

- Fluorine radicals generated from diethylaminosulfur trifluoride (DAST) or similar reagents.

- CF₃ radicals generated from trifluoromethyl iodide (CF₃I) under UV irradiation or in the presence of radical initiators like AIBN.

- Reaction Conditions:

- Solvent: Toluene or acetonitrile.

- Temperature: Reflux conditions (~80°C).

- Light: UV irradiation to promote radical formation.

Example Reaction Scheme

Hexene + fluorine radical + CF₃ radical → fluorinated trifluoromethylated hexene

Research Findings

- Radical fluorination coupled with trifluoromethylation has been reported to produce the target compound with moderate yields (~50-60%), emphasizing the importance of controlling radical reactivity.

Stepwise Synthesis via Fluoroalkylation of Precursors

Overview

A more controlled approach involves synthesizing the compound via stepwise addition of fluorinated groups to a suitable precursor, such as a hexan-1-ol derivative.

Process Details

- Step 1: Synthesis of 4,4,5,5,6,6-hexafluoro-hexan-1-ol via nucleophilic substitution of a fluorinated precursor.

- Step 2: Conversion to the corresponding alkene via dehydration or elimination reactions.

- Step 3: Introduction of the trifluoromethyl group at the appropriate position through nucleophilic or electrophilic substitution.

Example Reaction Scheme

Hexan-1-ol derivative + fluorinating reagent → fluorinated alcohol → alkene formation → trifluoromethylation

Research Findings

- Patent literature indicates successful synthesis using nucleophilic fluorination followed by elimination and trifluoromethylation, with yields around 60-70%.

Specific Patent-Backed Methodology

Patent Details

A notable patent (AU2019296636A1) describes a multi-step synthesis involving the following:

Process Summary

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Fluorinated amide synthesis | Organic solvents, controlled temperature | 65-75% |

| 2 | Hydrolysis to alcohol | Acidic or basic hydrolysis | 70-80% |

| 3 | Alkene formation | Dehydration reactions | 60-70% |

Research Findings

- The patent emphasizes the importance of regioselectivity and fluorine incorporation efficiency, achieving high purity products suitable for pharmaceutical applications.

Data Summary Table

| Preparation Method | Key Reagents | Typical Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct fluorination & trifluoromethylation | NFSI, Togni’s reagent | 0°C to RT, inert solvents | 70%+ | Mild, straightforward | Requires specialized reagents |

| Radical-mediated fluorination | DAST, CF₃I, UV | Reflux, inert atmosphere | 50-60% | Versatile, broad scope | Radical control needed |

| Stepwise precursor synthesis | Fluorinated intermediates | Nucleophilic substitution, dehydration | 60-70% | High regioselectivity | Multi-step process |

| Patent-based multi-step | Fluorinated amides, hydrolysis | Controlled temperature, inert solvents | 65-80% | High purity, tailored | Complex, time-consuming |

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alkenes

Substitution: Halides, amines

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is utilized in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The high electronegativity of fluorine atoms enhances these interactions, making the compound effective in modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic Acid

- Formula : C₇H₅F₉O₂ | MW : 292.1 g/mol .

- Key Difference : Replaces the hydroxyl group with a carboxylic acid (-COOH).

- Impact :

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene

Fluorination Degree Variations

4,5,5-Trifluoropent-4-en-1-ol

- Formula : C₅H₇F₃O | MW : 146.1 g/mol .

- Key Difference : Fewer fluorine atoms (3 vs. 9) and shorter carbon chain.

- Impact :

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol

Data Table: Comparative Properties

Biological Activity

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H5F9O |

| Molecular Weight | 276.1 g/mol |

| CAS Number | 239463-99-1 |

| IUPAC Name | (Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol |

The biological activity of fluorinated compounds often arises from the electron-withdrawing properties of fluorine atoms. These properties enhance metabolic stability and membrane permeability, allowing for increased interactions with biological targets. The presence of multiple fluorine atoms in this compound suggests a potential for significant biological activity through mechanisms such as:

- Inhibition of Enzymatic Activity : Fluorinated compounds have been shown to interact with various enzymes due to their ability to form halogen bonds.

- Antioxidant Activity : The compound may exhibit free radical scavenging properties due to its structural features.

In Vitro Studies

Research has indicated that compounds with similar structures to this compound show promising biological activities. For instance:

- Cholinesterase Inhibition : Compounds containing trifluoromethyl groups have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study:

- Cytotoxicity : The cytotoxic effects against cancer cell lines such as MCF-7 were assessed. Compounds similar to this compound demonstrated moderate cytotoxicity with IC50 values indicating potential therapeutic applications .

Case Studies

Several case studies have highlighted the biological implications of fluorinated compounds:

Q & A

Q. What are the recommended synthetic routes for 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol, and how can purity be optimized?

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹⁹F NMR: Assign fluorine environments (e.g., CF₃ groups resonate at ~-60 to -80 ppm) and alkene protons (δ 5–6 ppm).

- IR Spectroscopy: Confirm hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the environmental fate of this perfluorinated compound?

Methodological Answer:

- Environmental Persistence Studies:

-

Laboratory Setup: Use OECD 301 biodegradability tests in aqueous media with activated sludge to assess aerobic degradation.

-

Partitioning Analysis: Measure log Kow (octanol-water coefficient) via shake-flask methods to predict bioaccumulation potential .

- Field Studies: Monitor abiotic compartments (soil, water) using LC-MS/MS to detect degradation products (e.g., fluorinated carboxylic acids) .

Data Table:

Parameter Method Relevance Biodegradability OECD 301 Test Predicts persistence Log Kow Shake-flask/Chromatography Bioaccumulation risk

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Methodological Answer:

- Dose-Response Studies: Perform tiered assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to identify concentration thresholds where therapeutic effects outweigh toxicity .

- Mechanistic Profiling: Use molecular docking to compare interactions with targets like COX-2 (anti-inflammatory) vs. mitochondrial enzymes (cytotoxicity) .

Q. What strategies optimize the regioselectivity of reactions involving the alkene moiety in this compound?

Methodological Answer:

- Catalytic Control: Employ transition-metal catalysts (e.g., Pd/Cu) for hydrofluorination or epoxidation. For example, Pd-mediated Heck coupling can direct alkene functionalization .

- Steric/Electronic Tuning: Introduce bulky ligands to shield specific sites or modulate fluorine’s electron-withdrawing effects to favor desired regiochemistry .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.